N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a 4-ethylphenyl group and a pyrrolidine ring modified with a phenylsulfonyl moiety. The phenylsulfonyl group enhances metabolic stability by resisting enzymatic hydrolysis, while the ethyl substituent on the aryl ring likely increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-2-16-10-12-17(13-11-16)23-21(26)20(25)22-15-18-7-6-14-24(18)29(27,28)19-8-4-3-5-9-19/h3-5,8-13,18H,2,6-7,14-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDWJYUJFNRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H25N3O4S
- Molecular Weight : 415.51 g/mol
- CAS Number : 896268-81-8
The structure includes an ethylphenyl group, a pyrrolidine moiety linked to a phenylsulfonyl group, and an oxalamide bond, which collectively contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfonyl group is believed to enhance binding affinity to various enzymes and receptors, potentially modulating their activities. This interaction may trigger downstream signaling pathways critical for therapeutic effects.
Potential Targets
Research suggests that this compound may interact with:
- Enzymes : Inhibition or modulation of enzyme activity can influence metabolic pathways.
- Receptors : Binding to receptors can alter physiological responses, impacting conditions such as inflammation or cancer.
Anticancer Potential
Preliminary studies indicate that this compound exhibits anticancer properties. It may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. By modulating cytokine production and immune cell activity, it may reduce inflammation in various models.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | Contains a methoxybenzyl group | Potential anti-inflammatory and anticancer activities |
| N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | Different substitution pattern | Varying biological activities due to structural differences |
| N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide | Features a benzenesulfonyl group | Distinct pharmacological effects |
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antiviral Activity : Research on similar oxalamide derivatives has shown promising antiviral properties against Zika virus and other flaviviruses, indicating potential broader applications in infectious disease treatment .
- Mechanistic Insights : Studies on related compounds have elucidated mechanisms involving enzyme inhibition and receptor modulation, which are likely relevant for understanding the action of this compound .
- Therapeutic Applications : The ongoing exploration of this compound's effects on cancer cell lines suggests its utility in developing novel anticancer therapies .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Oxalamides
Structural Variations and Physicochemical Properties
The table below compares key structural features and physicochemical data of the target compound with analogs from the evidence:
Key Observations :
- The phenylsulfonyl group in the target may confer greater metabolic stability compared to acetylpiperidine (Compound 13) or methoxy groups (Compound 16), as sulfonamides are resistant to hydrolysis .
- Synthetic Yields : Analogs in and show yields ranging from 35% to 53%, influenced by steric hindrance and reaction conditions. The target compound’s synthesis may face challenges due to the bulky phenylsulfonyl-pyrrolidine moiety.
Antiviral Candidates
- Compound 13 () : Acts as an HIV entry inhibitor, with LC-MS and NMR confirming structural integrity. The thiazole and acetylpiperidine groups may interact with viral envelope proteins .
- BNM-III-170 (): A CD4-mimetic compound with guanidinomethyl groups enhancing binding to HIV gp120. The dihydroindenyl scaffold mimics CD4’s conformational flexibility .
- However, the absence of charged groups (e.g., guanidine in BNM-III-170) might reduce affinity for viral targets.
Flavoring Agents and Toxicology
- S336 (): A umami agonist with a NOEL of 100 mg/kg bw/day, demonstrating high safety margins (>33 million) due to rapid metabolism without amide hydrolysis .
- Target Compound : If used as a flavoring agent, its ethyl and sulfonyl groups might slow metabolism compared to S336, necessitating specific toxicological studies to assess CYP inhibition and hydrolysis pathways.
Metabolic and Toxicological Profiles
- The target compound’s phenylsulfonyl group likely follows this trend, enhancing stability.
- Toxicology: Analogs like S336 exhibit high NOELs (100 mg/kg bw/day) due to efficient clearance. The target compound’s lipophilic ethyl group may increase tissue accumulation, requiring subchronic toxicity studies to confirm safety margins .
Q & A
Q. What synthetic strategies are recommended for synthesizing N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1 : Start with oxalyl chloride or ethyl oxalyl chloride to form the oxalamide backbone. React 4-ethylphenylamine with oxalyl chloride to generate the N1-substituted intermediate.
- Step 2 : Functionalize the pyrrolidine moiety: Introduce the phenylsulfonyl group via sulfonylation of pyrrolidin-2-ylmethanamine using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 3 : Couple the intermediates via nucleophilic substitution or amide bond formation. Use coupling agents like HATU or DCC in anhydrous DMF or dichloromethane .
- Optimization : Monitor reaction progress with LC-MS. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonating agent) and temperature (40–60°C) to improve yields. Purify via silica gel chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Antiviral Screening : Use HIV-1 pseudotyped virus assays (e.g., TZM-bl cells) to measure entry inhibition (IC50). Include controls like BNM-III-170, a structurally related CD4-binding site inhibitor .
- Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms (e.g., CYP4F11) using fluorogenic substrates. Compare inhibition kinetics (Ki) to known oxalamide-based inhibitors .
- Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells to determine selectivity indices (CC50/IC50) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing pyrrolidine-containing oxalamides be addressed?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. For diastereomers, optimize solvent systems (e.g., hexane/EtOAc with 0.1% TFA) .
- Asymmetric Synthesis : Employ Rhodium-catalyzed hydrogenation (e.g., PhthalaPhos ligands) to control stereochemistry at the pyrrolidine methylene center .
- Data Interpretation : Compare NOE (Nuclear Overhauser Effect) correlations in 2D NMR to assign configurations. Cross-validate with computational models (e.g., DFT-based chemical shift predictions) .
Q. What computational approaches are suitable for studying target interactions (e.g., HIV gp120 binding)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to the CD4-binding site. Focus on hydrogen bonds between oxalamide NH groups and gp120 residues (e.g., Asp368, Glu370) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize analogs .
- SAR Analysis : Overlay docking poses with activity data to identify critical substituents (e.g., phenylsulfonyl vs. acetyl groups) .
Q. How can contradictions between in vitro and in vivo pharmacokinetic data be resolved?
Methodological Answer:
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat). Monitor degradation via LC-MS to identify metabolites (e.g., sulfonyl group hydrolysis). Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways .
- Bioavailability Optimization : Introduce prodrug moieties (e.g., esterification of hydroxyl groups) or formulate with cyclodextrins to enhance solubility .
- In Vivo Validation : Perform pharmacokinetic studies in rodents. Compare AUC and Cmax between oral and intravenous administration to assess first-pass metabolism .
Q. What strategies mitigate off-target effects in enzyme inhibition studies?
Methodological Answer:
- Selectivity Screening : Test against a panel of 50+ kinases/proteases (e.g., Eurofins PanLabs) to identify off-target binding. Use IC50 fold-changes (>10x) to prioritize selective analogs .
- Structural Modifications : Replace the phenylsulfonyl group with less promiscuous substituents (e.g., trifluoromethyl) to reduce hydrophobic interactions with non-target enzymes .
- Crystallography : Co-crystallize the compound with sEH or CYP4F11 to identify binding site residues. Use structure-guided design to eliminate interactions with conserved regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
